molecular formula C19H18N2O5 B11381491 3,4,5-trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

3,4,5-trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11381491
M. Wt: 354.4 g/mol
InChI Key: QSCVGRKSPUKLQD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group, a phenyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with an amine or amide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with a benzoyl chloride or benzoyl anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety that show diverse pharmacological properties.

    Oxazole derivatives: Molecules containing the oxazole ring, known for their antimicrobial and anti-inflammatory activities.

Uniqueness

3,4,5-Trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the combination of the trimethoxyphenyl group, phenyl group, and oxazole ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C19H18N2O5/c1-23-15-9-13(10-16(24-2)18(15)25-3)19(22)20-17-11-14(21-26-17)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22)

InChI Key

QSCVGRKSPUKLQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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